molecular formula C10H8N2O3 B1398835 Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1039356-95-0

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1398835
CAS No.: 1039356-95-0
M. Wt: 204.18 g/mol
InChI Key: JAECLEINWMZAOD-UHFFFAOYSA-N
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Description

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,5-a]pyridine core. Subsequent formylation and esterification steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multicomponent reactions that incorporate various reagents and conditions. Recent advancements in synthetic methodologies, including microwave-assisted techniques and metal-free processes, have improved yields and reduced reaction times. For instance, Cao et al. (2021) highlighted a one-pot synthesis method that efficiently produces imidazo[1,2-a]pyridines under mild conditions .

Anticancer Properties

Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against leukemia cells by inhibiting ribonucleotide reductase activity, leading to reduced cell proliferation and increased apoptosis .

Antibacterial Activity

The antibacterial properties of imidazo[1,5-a]pyridine derivatives have also been explored. A study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

Research indicates that imidazo[1,5-a]pyridine derivatives may possess neuropharmacological effects. Some studies suggest potential anxiolytic and sedative properties, making them candidates for the treatment of anxiety disorders and insomnia. The pharmacological profile is attributed to their ability to modulate neurotransmitter systems in the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of various substituents on the imidazole ring significantly affects its potency and selectivity against specific biological targets. For instance, variations in the carboxylate group can enhance solubility and bioavailability, while modifications at the nitrogen positions can improve receptor binding affinity.

Case Study 1: Anticancer Activity

In a recent study published in Cancer Letters, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through caspase activation .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

Properties

IUPAC Name

methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-2-3-5-12(7)8(6-13)11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAECLEINWMZAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224323
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-95-0
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039356-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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